2-(2-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
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Description
2-(2-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound belongs to the class of Thiazolo[3,2-b][1,2,4]triazoles , which are known to possess a wide range of biological activities . .
Mode of Action
Compounds in the thiazolo[3,2-b][1,2,4]triazole class are known to exhibit various biological activities, including anticancer, anti-inflammatory, antibiotic, antidiabetic, insecticidal, antifungal, antioxidant, antihelmintic, and anti-hiv properties . The specific interactions of this compound with its targets, leading to these effects, are yet to be elucidated.
Biochemical Pathways
Given the wide range of biological activities exhibited by Thiazolo[3,2-b][1,2,4]triazoles , it can be inferred that multiple biochemical pathways might be affected
Result of Action
Given the biological activities associated with thiazolo[3,2-b][1,2,4]triazoles , it can be inferred that the compound may have significant effects at the molecular and cellular levels.
Action Environment
It’s worth noting that the synthesis of thiazolo[3,2-b][1,2,4]triazoles has been achieved under eco-friendly conditions , suggesting that environmental factors may play a role in the synthesis and possibly the action of these compounds.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-15-7-3-4-8-17(15)21-24-22-26(25-21)16(14-30-22)11-12-23-20(27)13-29-19-10-6-5-9-18(19)28-2/h3-10,14H,11-13H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODGGXURXFSJTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)COC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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